Linker Length Determines Conformational Flexibility and Predicted Binding Entropy
The target compound possesses an ethylene (-CH2CH2-) linker between the sulfonamide nitrogen and the thiazole ring. A closely related analog, 4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-43-7), contains a shorter methylene (-CH2-) linker . This structural difference is directly quantifiable by the count of rotatable bonds: the target has 9 rotatable bonds versus 8 for the methylene analog . The additional rotatable bond in the target compound increases conformational entropy, which can differentially affect the entropic penalty upon binding to a rigid protein pocket, a well-established principle in medicinal chemistry .
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 9 rotatable bonds |
| Comparator Or Baseline | CAS 863511-43-7 (methylene linker): 8 rotatable bonds |
| Quantified Difference | 1 additional rotatable bond; ~12.5% increase |
| Conditions | Structural analysis based on canonical SMILES; no experimental binding data available for direct comparison. |
Why This Matters
For target engagement assays where binding kinetics are crucial, the difference in conformational flexibility can lead to divergent IC50 values, making the compounds non-interchangeable.
